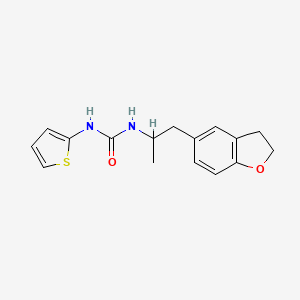

![molecular formula C15H20FNO3S B2826336 (1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane CAS No. 2176269-78-4](/img/structure/B2826336.png)

(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

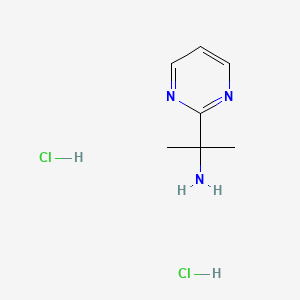

The compound is named using the IUPAC nomenclature system, which is a systematic method of naming organic chemical compounds. The (1R,5S) notation indicates the configuration of the chiral centers in the molecule . The “azabicyclo[3.2.1]octane” part of the name suggests that the compound contains a bicyclic structure with three rings, one of which contains a nitrogen atom (aza-). The “sulfonyl” and “methoxy” groups are functional groups attached to the bicyclic structure .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its chiral centers. The bicyclic structure would likely contribute to the rigidity of the molecule, and the sulfonyl and methoxy groups could influence its reactivity .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For instance, the sulfonyl group might be susceptible to nucleophilic substitution reactions, and the methoxy group could potentially be demethylated under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are influenced by the compound’s molecular structure .Scientific Research Applications

Synthesis and Chemical Properties

- The compound has been utilized in the synthesis of annulation products, demonstrating its role in forming 3-azabicyclo-[3.3.0]octanes through atom-transfer radical cyclizations. This process is significant for introducing functional groups like exocyclic olefin or carbonyl, showing its versatility in synthetic chemistry D. Flynn et al., 1992.

Electrophilic Fluorination

- A related structure, 1-alkyl-4-fluoro-1,4-diazabicyclo[2.2.2]octane salts, are described as effective electrophilic fluorinating agents. This demonstrates the potential of fluoro-azabicyclo octanes in electrophilic fluorination, a crucial reaction in organic synthesis for introducing fluorine atoms selectively into organic molecules R. Banks et al., 1996.

Material Science Applications

- In the field of materials science, derivatives of azabicyclo[3.2.1]octane have been explored for their utility in creating advanced polymer materials. For instance, comb-shaped poly(arylene ether sulfone)s with sulfonated side chains, derived from molecules with similar structural features, have shown promise as proton exchange membranes in fuel cells, highlighting the molecule's relevance in energy technology D. Kim et al., 2008.

Safety and Hazards

Future Directions

properties

IUPAC Name |

8-(4-fluoro-3-methylphenyl)sulfonyl-3-methoxy-8-azabicyclo[3.2.1]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO3S/c1-10-7-14(5-6-15(10)16)21(18,19)17-11-3-4-12(17)9-13(8-11)20-2/h5-7,11-13H,3-4,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQPXACRGMRVUFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2C3CCC2CC(C3)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2826253.png)

![2-[1-(7H-Purin-6-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2826255.png)

![1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3-methylphenyl)ethanone](/img/structure/B2826259.png)

![2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2826264.png)

![3-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzonitrile](/img/structure/B2826271.png)

![1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-phenylurea](/img/structure/B2826274.png)